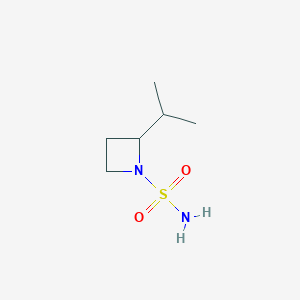![molecular formula C5H8ClNO2S B6601762 3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride CAS No. 1852828-23-9](/img/structure/B6601762.png)
3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride (3-ABSC) is an important organic compound used in many scientific experiments and research studies. It is a highly reactive and versatile intermediate in organic synthesis, and can be used in a variety of ways. This compound has a variety of applications in the fields of chemistry, biochemistry, and medicine. It is a key intermediate in the synthesis of various drugs, and is also used in the synthesis of other complex organic compounds. In
Mecanismo De Acción
The mechanism of action of 3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride is not fully understood. However, it is believed to be a powerful electrophile that can react with a variety of nucleophiles, such as amines, alcohols, and carboxylic acids. It can also react with a variety of other organic compounds, such as aldehydes, ketones, and esters.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to be a powerful electrophile that can react with a variety of nucleophiles, such as amines, alcohols, and carboxylic acids. It is also believed to be an important intermediate in the synthesis of various drugs, and can be used to create a variety of complex organic compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride has several advantages for laboratory experiments. It is a highly reactive compound, and can be used to synthesize a variety of complex organic compounds. It is also relatively inexpensive and easy to obtain. However, it is also a highly dangerous compound, and should be handled with caution. It is also highly corrosive and can cause serious skin and respiratory irritation if not handled properly.
Direcciones Futuras
The future directions of 3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride research are vast and varied. It could be used to synthesize a variety of complex organic compounds, such as polymers and dyes. It could also be used in the synthesis of various drugs, such as anticonvulsants, antibiotics, and anti-cancer agents. It could also be used to create catalysts and other organic intermediates. Additionally, further research into the biochemical and physiological effects of this compound could be conducted to gain a better understanding of its potential uses.
Métodos De Síntesis
3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride is synthesized by the reaction of 3-azabicyclo[3.1.0]hexane (3-AB) with thionyl chloride (SOCl2). In this reaction, the 3-AB is converted to this compound by the formation of a sulfonyl chloride group. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at a temperature of -78°C, and the yield of this compound is typically around 95%.
Aplicaciones Científicas De Investigación
3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride is used in a variety of scientific research applications. It is used in the synthesis of various drugs, including anticonvulsants, antibiotics, and anti-cancer agents. It is also used in the synthesis of complex organic compounds, such as polymers and dyes. It is also used in the synthesis of catalysts and other organic intermediates.
Propiedades
IUPAC Name |
3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2S/c6-10(8,9)7-2-4-1-5(4)3-7/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGCHYLDYAIARX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CN(C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine](/img/structure/B6601693.png)


![3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole](/img/structure/B6601719.png)


![2-chloro-N-[(4-ethoxyphenyl)methyl]acetamide](/img/structure/B6601738.png)

![7-fluoro-1H,2H,3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B6601753.png)



amine](/img/structure/B6601780.png)
![tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate](/img/structure/B6601784.png)